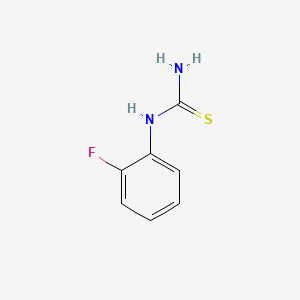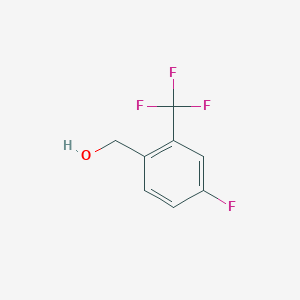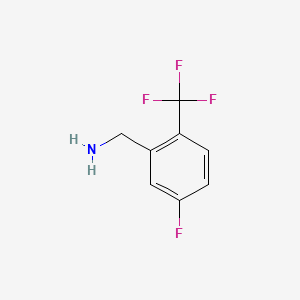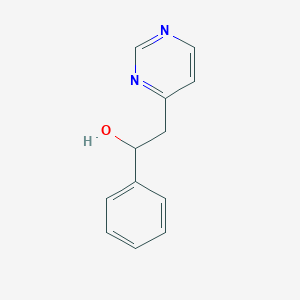
4-tert-Butyl-4'-methylbenzophenone
Descripción general
Descripción
4-tert-Butyl-4’-methylbenzophenone, also known as (4-tert-butylphenyl)(4-methylphenyl)methanone, is an organic compound with the molecular formula C18H20O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and a methyl group attached to the phenyl rings. This compound is commonly used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-tert-Butyl-4’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-tert-butylbenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 4-tert-Butyl-4’-methylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-tert-Butylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-tert-Butyl-4’-methylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of 4-tert-Butyl-4’-methylbenzophenone.
Aplicaciones Científicas De Investigación
4-tert-Butyl-4’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of UV absorbers, which are essential in the formulation of sunscreens and other protective coatings.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-4’-methylbenzophenone involves its ability to absorb UV light, making it an effective UV filter. The compound undergoes photochemical reactions upon exposure to UV radiation, leading to the formation of excited states that can dissipate energy harmlessly. This property is particularly useful in sunscreen formulations to protect the skin from harmful UV rays.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: The parent compound, lacking the tert-butyl and methyl groups.
4-tert-Butylbenzophenone: Similar structure but without the methyl group.
4-Methylbenzophenone: Similar structure but without the tert-butyl group.
Uniqueness
4-tert-Butyl-4’-methylbenzophenone is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and UV-absorbing properties compared to its analogs. The tert-butyl group provides steric hindrance, reducing the likelihood of unwanted side reactions, while the methyl group contributes to the compound’s overall hydrophobicity, making it more effective in non-polar environments.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAHPWDGEWTSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373821 | |
| Record name | 4-tert-Butyl-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55709-38-1 | |
| Record name | 4-tert-Butyl-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


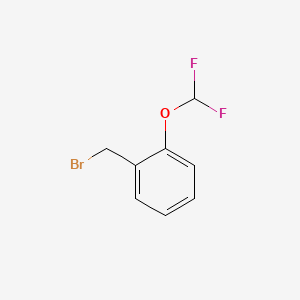
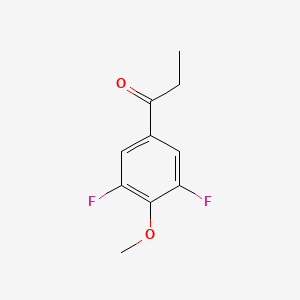
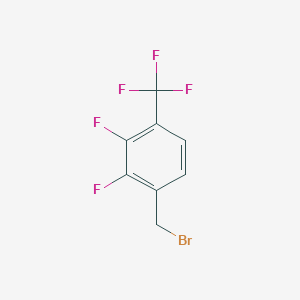

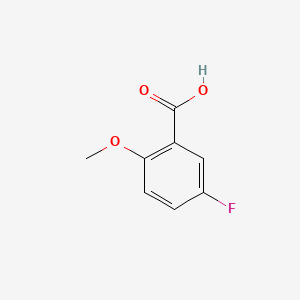

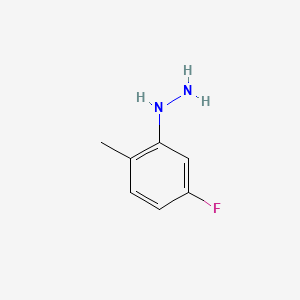

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)
